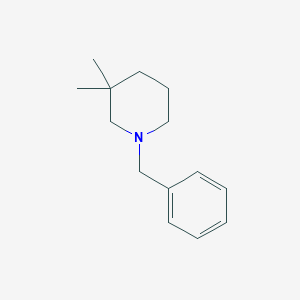

3,3-Dimethyl-1-(phenylmethyl)piperidine

描述

BenchChem offers high-quality 3,3-Dimethyl-1-(phenylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(phenylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-benzyl-3,3-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2)9-6-10-15(12-14)11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVQIWDUIFHOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3,3-Dimethyl-1-(phenylmethyl)piperidine CAS number and synonyms

[1]

Executive Summary

3,3-Dimethyl-1-(phenylmethyl)piperidine is the N-benzylated derivative of 3,3-dimethylpiperidine.[1][2] In medicinal chemistry, it functions primarily as a synthetic intermediate . The benzyl group acts as a robust protecting group for the piperidine nitrogen during the construction of the gem-dimethyl core, which is subsequently removed to yield the free amine (3,3-dimethylpiperidine, CAS 1193-12-0).[1] The 3,3-dimethylpiperidine moiety is valued for its ability to restrict conformational freedom, thereby enhancing the selectivity and potency of ligand-receptor interactions in targets such as L-type calcium channels , Orexin receptors , and PDK1 .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The target compound is often indexed under its parent amine or its oxidized precursors (diones/ketones) in commercial databases due to its role as a transient intermediate.[1]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-Benzyl-3,3-dimethylpiperidine |

| Systematic Name | 3,3-Dimethyl-1-(phenylmethyl)piperidine |

| Parent Compound CAS | 1193-12-0 (3,3-Dimethylpiperidine) |

| Related CAS (Ketone) | 173186-91-9 (1-Benzyl-3,3-dimethylpiperidin-4-one) |

| Related CAS (Dione) | 31648-35-8 (1-Benzyl-3,3-dimethylpiperidine-2,4-dione) |

| Molecular Formula | C |

| Molecular Weight | 203.32 g/mol |

| SMILES | CC1(CN(CCC1)CC2=CC=CC=C2)C |

Physicochemical Profile (Predicted)

| Property | Value | Significance |

| LogP | ~3.8 - 4.2 | High lipophilicity due to the benzyl group; requires organic solvents (DCM, THF) for processing.[1] |

| pKa (Conjugate Acid) | ~9.5 - 10.0 | Typical for tertiary amines; forms stable salts (HCl, hydrobromide).[1] |

| Boiling Point | ~280°C (760 mmHg) | High boiling point makes it suitable for high-temperature functionalization before deprotection.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water; requires acidification for aqueous extraction. |

Synthesis & Manufacturing Methodologies

The synthesis of 3,3-dimethyl-1-(phenylmethyl)piperidine is typically achieved via the reduction of 3,3-dimethylglutarimide derivatives.[1] The gem-dimethyl group is installed early in the pathway using 3,3-dimethylglutaric anhydride.[1]

Primary Synthetic Route: Imide Reduction

This protocol ensures the installation of the gem-dimethyl group without isomerization.[1]

Step 1: Imide Formation [1]

-

Reagents: 3,3-Dimethylglutaric anhydride, Benzylamine, Toluene.

-

Conditions: Reflux with Dean-Stark trap (azeotropic water removal).[1]

-

Mechanism: Nucleophilic attack of benzylamine on the anhydride, followed by ring closure (dehydration) to form N-benzyl-3,3-dimethylglutarimide (2,6-dione).[1]

Step 2: Global Reduction (The Target Synthesis)

-

Reagents: Lithium Aluminum Hydride (LiAlH

), anhydrous THF. -

Protocol:

-

Suspend LiAlH

(2.5 equiv) in anhydrous THF at 0°C under Argon. -

Add N-benzyl-3,3-dimethylglutarimide dropwise.[1]

-

Reflux for 12–24 hours to ensure complete reduction of both carbonyls.

-

Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.[1]

-

Concentrate filtrate to yield 1-Benzyl-3,3-dimethylpiperidine .[1]

-

Step 3: Debenzylation (To Active Scaffold)

-

Reagents: H

(1 atm or 50 psi), Pd/C (10%), Methanol/Acetic Acid. -

Outcome: Quantitative conversion to 3,3-Dimethylpiperidine (CAS 1193-12-0) .[1]

Visual Synthesis Workflow

Caption: Synthetic pathway from anhydride precursor to the target N-benzyl intermediate and final deprotected scaffold.

Medicinal Chemistry Applications

The 3,3-dimethylpiperidine core is a classic example of the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to drug design.[1]

Mechanistic Role: Conformational Locking

By introducing two methyl groups at the C3 position, the piperidine ring is biased towards specific chair conformations. This reduces the entropic penalty of binding to a receptor target.[1]

-

Target: L-type Calcium Channels (Cardiovascular/Neurological modulation).[1]

-

Target: Orexin Receptors (Sleep/Wake cycle regulation).[1]

-

Target: PDK1 (Pyruvate Dehydrogenase Kinase 1) (Oncology).[1]

Comparative Activity Profile

| Scaffold Variant | Conformational Freedom | Binding Entropy | Potency Potential |

| Piperidine (Unsubstituted) | High (Chair flip facile) | High penalty | Moderate |

| 3,3-Dimethylpiperidine | Restricted (Biased chair) | Low penalty | High |

Signaling Pathway Modulation (Example: Calcium Channel)

Caption: Mechanism of action for 3,3-dimethylpiperidine derivatives in modulating voltage-gated ion channels.[1]

Handling & Safety Protocols

As a tertiary amine and organic intermediate, 3,3-Dimethyl-1-(phenylmethyl)piperidine requires specific safety measures.

Safety Data Sheet (SDS) Highlights

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), Specific Target Organ Toxicity (H335).

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the benzylic position over long storage periods.

-

Storage: Cool, dry place (2-8°C).

Self-Validating Purity Check

Before using this compound in synthesis, verify purity using 1H NMR :

References

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 70942: 3,3-Dimethylpiperidine. PubChem.[1][3] Available at: [Link][1]

-

Royal Society of Chemistry . Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Advances, 2022. Available at: [Link][1]

The 3,3-Dimethylpiperidine Scaffold: Structural Utility and Synthetic Protocols in Drug Discovery

[1]

Executive Summary

The 3,3-dimethylpiperidine scaffold represents a high-value structural motif in modern medicinal chemistry, distinguished by its ability to enforce conformational rigidity via the Thorpe-Ingold effect (gem-dimethyl effect) .[1] Unlike the more common 4,4-disubstituted analogs, the 3,3-dimethyl substitution pattern introduces unique steric vectors that modulate the basicity of the piperidine nitrogen and restrict the rotameric population of N-pendant groups. This guide provides a technical analysis of the scaffold’s utility in optimizing potency and metabolic stability (DMPK), supported by validated synthetic protocols and case studies in oncology (HDM2-p53) and inflammation (mPGES-1).

Structural & Physicochemical Rationale[3]

The Gem-Dimethyl Effect in Heterocycles

The introduction of a gem-dimethyl group at the C3 position of the piperidine ring creates a "conformational lock." In a standard piperidine chair conformation, the 3,3-dimethyl substitution forces one methyl group into an axial position and the other into an equatorial position.

-

Conformational Entropy: The steric bulk raises the ground-state energy of the free ligand slightly but significantly reduces the entropic penalty upon binding to a protein target. This pre-organization often leads to a "magic methyl" effect where potency increases by orders of magnitude.

-

Basicity Modulation: The steric bulk adjacent to the nitrogen (C3 is

to the nitrogen) can subtly influence the -

Metabolic Blocking: The C3 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted piperidines. Gem-dimethylation blocks this "soft spot," extending the half-life (

) of the molecule.

Comparative Physicochemical Profile

The following table contrasts the 3,3-dimethyl scaffold with its unsubstituted and 4,4-substituted counterparts.

| Property | Unsubstituted Piperidine | 3,3-Dimethylpiperidine | 4,4-Dimethylpiperidine |

| Conformational Flexibility | High (Chair flip facile) | Restricted (Biased chair) | Restricted (Biased chair) |

| Metabolic Stability (C3) | Low (Vulnerable to CYP450) | High (Blocked) | Low (Vulnerable) |

| Steric Vector | None | Asymmetric ( | Symmetric ( |

| Lipophilicity ( | Baseline | +0.8 to +1.2 | +0.8 to +1.2 |

| Primary Utility | Linker / Solubilizer | Potency / Selectivity | Solubility / Stability |

Therapeutic Case Studies

Case Study A: mPGES-1 Inhibitors (Inflammation)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key target for treating pain and inflammation without the cardiovascular side effects of COX-2 inhibitors.

-

Mechanism: Researchers identified that N-aryl piperidines inhibit mPGES-1. However, early leads suffered from poor metabolic stability.

-

Solution: Introduction of the 3,3-dimethyl moiety.[2][3][4][5]

-

Outcome: The 3,3-dimethyl analog (e.g., Compound 14 in literature) demonstrated an

of 7 nM in human whole blood assays.[6] The gem-dimethyl group prevented oxidative metabolism on the piperidine ring and locked the N-aryl group into a bioactive conformation orthogonal to the enzyme active site.

Case Study B: HDM2-p53 Inhibitors (Oncology)

Inhibiting the protein-protein interaction between p53 and its negative regulator HDM2 is a strategy to reactivate apoptosis in tumor cells.[7]

-

Mechanism: 3,3-disubstituted piperidines act as a central core to project hydrophobic groups into the Trp23, Leu26, and Phe19 pockets of HDM2.

-

Structural Insight: The 3,3-dimethyl substitution was critical for positioning a trifluoromethylthiophene moiety (Trp23 pocket binder) correctly. The rigid core minimized the entropic cost of binding, leading to orally bioavailable candidates capable of inducing tumor regression in xenograft models.

Visualization: mPGES-1 Signaling Pathway

The following diagram illustrates the intervention point of 3,3-dimethylpiperidine inhibitors within the arachidonic acid cascade.

Caption: mPGES-1 inhibition by 3,3-dimethylpiperidine scaffolds blocks the terminal step of PGE2 synthesis, sparing PGI2 and TxA2.

Advanced Synthetic Protocols

Synthesizing the quaternary center at the 3-position is more challenging than the 4-position. The most robust "self-validating" route for scale-up involves the reduction of a glutarimide intermediate derived from 3,3-dimethylglutaric anhydride.

Protocol: De Novo Synthesis from 3,3-Dimethylglutaric Anhydride

Objective: Synthesis of 3,3-dimethylpiperidine (HCl salt).

Scale: 10 mmol to 1 mol.

Self-Validating Check: The formation of the intermediate imide is easily monitored by the disappearance of the anhydride carbonyl stretch (

Step 1: Imide Formation

-

Reagents: 3,3-Dimethylglutaric anhydride (1.0 eq), Benzylamine (1.05 eq), Toluene (10 vol).

-

Procedure: Charge anhydride and toluene into a reactor equipped with a Dean-Stark trap. Add benzylamine dropwise (exothermic). Heat to reflux (

) for 4-6 hours. -

Validation: Monitor water collection in Dean-Stark. Reaction is complete when theoretical water volume is collected.

-

Workup: Cool to RT. Wash with 1N HCl, then brine. Concentrate to yield N-benzyl-3,3-dimethylglutarimide.

Step 2: Global Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 2.5 eq), THF (anhydrous). -

Procedure: Suspend LiAlH

in THF at -

Critical Safety Note: Quench carefully using the Fieser method (

g LAH : -

Product: Yields N-benzyl-3,3-dimethylpiperidine.

Step 3: Debenzylation (Hydrogenolysis)

-

Reagents: Pd/C (10% w/w), H

(1 atm or balloon), Methanol. -

Procedure: Stir the N-benzyl amine with Pd/C under hydrogen atmosphere for 12 hours.

-

Isolation: Filter through Celite. Treat filtrate with HCl in dioxane. Evaporate to obtain 3,3-dimethylpiperidine hydrochloride as a white solid.

Synthetic Workflow Diagram

Caption: Step-wise synthesis of 3,3-dimethylpiperidine via the glutarimide route, ensuring high purity and scalability.

Future Outlook

The 3,3-dimethylpiperidine scaffold is evolving beyond simple substitution. Emerging trends include:

-

Spirocyclic Fusion: Combining the 3,3-dimethyl motif with spiro-cycles to create novel 3D fragments for fragment-based drug discovery (FBDD).

-

Biocatalytic Functionalization: Recent advances (e.g., Scripps/Rice University, 2024) utilize enzymatic C-H oxidation followed by radical cross-coupling to functionalize the piperidine ring directly, bypassing de novo ring construction.

References

-

PrepChem. "Synthesis of 3,3-dimethylpiperidine." PrepChem.com. Accessed October 2023. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 70942, 3,3-Dimethylpiperidine." PubChem. Accessed October 2023. [Link]

-

Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors."[7] ACS Medicinal Chemistry Letters, 2015. [Link]

-

Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[1] [Link]

-

Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." White Rose Research Online, 2022. [Link]

Sources

- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1193-12-0: 3,3-Dimethylpiperidine | CymitQuimica [cymitquimica.com]

- 4. 3,3-Dimethylpiperidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tebubio.com [tebubio.com]

- 6. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Physicochemical Profiling and Synthetic Applications of 1-Benzyl-3,3-dimethylpiperidine Scaffolds

Executive Summary

In modern medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized heterocycles. Within this class, 1-benzyl-3,3-dimethylpiperidine and its oxidized derivatives (such as 1-benzyl-3,3-dimethylpiperidin-4-one) serve as critical, sterically tuned building blocks. The gem-dimethyl substitution at the C3 position introduces significant conformational bias, restricting the ring-flip dynamics of the piperidine chair and directing highly diastereoselective nucleophilic attacks at the adjacent C4 position.

As a Senior Application Scientist, I have observed that mastering the physicochemical properties and reactivity profiles of this scaffold is paramount for accelerating hit-to-lead optimization. This whitepaper provides a comprehensive technical analysis of the 1-benzyl-3,3-dimethylpiperidine core, detailing its thermodynamic parameters, mechanistic utility in synthesizing serotonergic agents [1], and self-validating experimental protocols for downstream derivatization.

Structural & Physicochemical Parameters

The physicochemical profile of a chemical intermediate dictates its solubility, reactivity, and downstream purification strategies. The N-benzyl group provides robust protection against basic and nucleophilic conditions while maintaining high lipophilicity, making the intermediate highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

The table below summarizes the critical physicochemical data for the base scaffold and its highly versatile ketone derivative, 1-benzyl-3,3-dimethylpiperidin-4-one (CAS: 173186-91-9) [2].

Table 1: Physicochemical Properties of Key Scaffolds

| Property | 1-Benzyl-3,3-dimethylpiperidine | 1-Benzyl-3,3-dimethylpiperidin-4-one |

| CAS Number | N/A (Base Scaffold) | 173186-91-9 |

| Molecular Formula | C₁₄H₂₁N | C₁₄H₁₉NO |

| Molecular Weight | 203.33 g/mol | 217.31 g/mol |

| Density | ~0.95 g/cm³ | 1.031 g/cm³ |

| Boiling Point | ~280 °C | 317.9 °C (at 760 mmHg) |

| Flash Point | ~110 °C | 136.7 °C |

| Topological Polar Surface Area (TPSA) | 3.2 Ų | 20.3 Ų |

| LogP (Predicted) | ~3.5 | ~2.1 |

| Physical State (at 25°C) | Liquid | Solid / Viscous Oil |

Data synthesized from verified chemical supplier databases and predictive models [2].

Mechanistic Applications in Medicinal Chemistry

The 1-benzyl-3,3-dimethylpiperidine core is not an end-product but a highly engineered precursor. Its primary utility lies in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors.

For instance, the C4-ketone derivative is extensively utilized in the synthesis of serotonergic benzofurans [1]. The steric bulk of the 3,3-dimethyl group forces incoming nucleophiles (during Grignard additions or reductive aminations) to approach from the less hindered face, yielding predictable and reproducible stereochemistry. Furthermore, related dione derivatives (e.g., 1-benzyl-3,3-dimethylpiperidine-2,6-dione) have been actively investigated for their antimicrobial and anti-inflammatory properties [3].

The workflow below illustrates the logical progression from the raw intermediate to a functionalized API scaffold.

Caption: Synthetic workflow for derivatizing 1-benzyl-3,3-dimethylpiperidin-4-one into API candidates.

Experimental Workflows: Derivatization & Validation

To ensure scientific integrity and reproducibility, protocols must be designed as self-validating systems. The following methodology details the conversion of 1-benzyl-3,3-dimethylpiperidin-4-one to a 4-amino derivative via reductive amination. Every reagent choice is governed by specific chemical causality.

Protocol: Highly Diastereoselective Reductive Amination

Objective: Synthesize 4-amino-1-benzyl-3,3-dimethylpiperidine while suppressing over-reduction to the corresponding alcohol.

Step-by-Step Methodology:

-

Substrate Solubilization: Dissolve 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq, 10 mmol) and the target primary amine (1.2 eq, 12 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) allows for mild heating if the initial imine formation is sluggish due to the steric hindrance of the adjacent gem-dimethyl group.

-

-

Acidic Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise to adjust the reaction mixture to a pH of ~4.5.

-

Causality: The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity. This is critical to drive the nucleophilic attack of the amine and facilitate the elimination of water to form the iminium ion.

-

-

Selective Reduction: Cool the reaction to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting ketone, thereby preventing the formation of 1-benzyl-3,3-dimethylpiperidin-4-ol as a byproduct.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor completion via LC-MS or TLC (using a basic stain like Dragendorff's reagent).

-

Quenching and Phase Separation: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Causality: NaHCO₃ neutralizes the acetic acid and breaks down the boron-amine complexes. This ensures the newly formed basic amine product is fully deprotonated and partitions cleanly into the organic DCE layer.

-

-

Isolation: Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes with 1% Triethylamine).

Analytical Characterization

Validating the structural integrity of the synthesized 1-benzyl-3,3-dimethylpiperidine derivatives requires a multi-modal analytical approach:

-

NMR Spectroscopy (¹H and ¹³C): The gem-dimethyl protons typically appear as two distinct singlets (or one broad singlet depending on the solvent and temperature) around 0.9–1.1 ppm. The benzylic protons (N-CH₂-Ph) often appear as an AB quartet if the ring inversion is slow on the NMR timescale, confirming the conformational rigidity imparted by the 3,3-dimethyl substitution.

-

Mass Spectrometry (LC-MS): For 1-benzyl-3,3-dimethylpiperidin-4-one, electrospray ionization (ESI+) will yield a strong [M+H]⁺ peak at m/z 218.15.

-

Crystallography: If the intermediate is crystallized (often as an HCl salt), X-ray diffraction will confirm the equatorial or axial preference of the C4 substituent relative to the gem-dimethyl group, validating the expected diastereoselectivity of the reductive amination.

References

- Google Patents. "EP1204659B1 - Serotonergic benzofurans".

-

BuyersGuideChem. "1-Benzyl-3,3-dimethylpiperidin-4-one | C14H19NO". Available at:[Link]

-

Acta Poloniae Pharmaceutica - Drug Research. "Synthetic derivatives of isoquinoline, dicarboxylic acids imides and thioimides as bioactive compounds". Available at:[Link]

Technical Guide & Safety Monograph: 3,3-Dimethyl-1-(phenylmethyl)piperidine

[1]

Chemical Identity & Molecular Architecture

Compound Name: 3,3-Dimethyl-1-(phenylmethyl)piperidine Synonyms: 1-Benzyl-3,3-dimethylpiperidine; N-Benzyl-3,3-dimethylpiperidine CAS Registry Number: 125943-36-4 Molecular Formula: C₁₄H₂₁N Molecular Weight: 203.32 g/mol [1][2]

Structural Analysis

The molecule consists of a piperidine ring distorted by a gem-dimethyl substitution at the C3 position.[1] The nitrogen atom is protected by a benzyl group (phenylmethyl), rendering it a tertiary amine.[1]

-

Lipophilicity: High (Predicted LogP > 3.5 due to the benzyl and dimethyl moieties).[1]

-

Basicity: The nitrogen lone pair is available, making the compound a base, though slightly sterically hindered by the C3-dimethyl group compared to N-benzylpiperidine.

| Property | Value (Experimental/Predicted) | Source/Logic |

| Physical State | Viscous Liquid / Oil | Analogous to 1-benzylpiperidine |

| Boiling Point | ~260–280°C (at 760 mmHg) | Extrapolated from 3,3-dimethylpiperidine (135°C) + Benzyl effect |

| Density | ~0.95 g/cm³ | Standard for benzyl-piperidines |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic amine nature |

| pKa | ~9.0–9.5 (Conjugate Acid) | Typical for N-alkyl piperidines |

Hazard Identification & Toxicology (SAR Analysis)

Specific toxicological data for CAS 125943-36-4 is limited.[1] The following profile is derived from Structure-Activity Relationships (SAR) of the benzylpiperidine class and verified chemical principles.

A. Chemical Hazards (GHS Classification Proxy)

-

Skin Corrosion/Irritation (Category 2): Tertiary amines can cause significant irritation.[1] The benzyl group enhances skin permeability.[1]

-

Serious Eye Damage/Irritation (Category 2A): Vapors and direct contact will cause severe irritation.[1]

-

Acute Toxicity (Oral/Inhalation): Likely Harmful (H302).[1] Piperidine derivatives often exhibit CNS depressant effects at high doses.[1]

B. Pharmacological "Red Flag" (Critical for Researchers)

Warning: This compound shares structural homology with Anilidopiperidine precursors (e.g., Fentanyl precursors) and Sigma Receptor ligands.[1]

-

Bioactivity: Researchers must treat this compound as a potentially potent CNS active agent .[1] Benzylpiperidines are known modulators of Sigma-1 (

) receptors and Acetylcholinesterase (AChE).[1] -

Precursor Status: While not currently a List I chemical (DEA), it is structurally close to regulated precursors.[1] Maintain strict inventory logs to demonstrate legitimate research use.

Safe Handling & Storage Protocols

This section details the "Self-Validating" safety system required for handling.

Engineering Controls

-

Primary: All open handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

-

Secondary: Local exhaust ventilation (LEV) required for rotary evaporation or vacuum pump exhausts.[1]

Personal Protective Equipment (PPE) Matrix

-

Gloves (Critical): Do NOT rely on standard Nitrile gloves alone.[1] Benzyl derivatives can permeate thin nitrile (<4 mil) in under 15 minutes.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended during synthesis scale-up (>10g).[1]

Storage & Stability[3][4][5]

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1][3] The benzylic position is susceptible to slow oxidation over time.[1]

-

Incompatibilities:

-

Strong Oxidizers: Risk of N-oxide formation or benzylic oxidation.[1]

-

Chloroformates: Will cleave the benzyl group (useful in synthesis, hazardous in storage).

-

Experimental Protocols (Synthesis & Quenching)

Synthesis Workflow (Reductive Amination Route)

A common route to this intermediate involves the reductive amination of 3,3-dimethylpiperidine with benzaldehyde.[1]

-

Setup: Flame-dried RBF, Argon atmosphere.

-

Reagents: 3,3-dimethylpiperidine (1.0 eq), Benzaldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), DCM (Solvent).[1]

-

Procedure:

-

Dissolve amine and aldehyde in DCM. Stir 30 min (Imine formation).

-

Add STAB portion-wise (Gas evolution: Hydrogen).[1] Ventilation Critical.

-

Stir 12h at RT.

-

-

Quench (Self-Validating Step):

-

Slowly add Sat. NaHCO₃.

-

Validation: Gas evolution ceases; pH of aqueous layer > 8.[1]

-

-

Workup: Extract with DCM x3. Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1][3]

Emergency Spill Response

Visualizations

Diagram 1: Handling & Exposure Control Logic

This decision tree illustrates the hierarchy of controls required based on the operation scale.[1]

Caption: Risk-based decision tree for selecting Engineering Controls and PPE based on experimental scale.

Diagram 2: Metabolic & Degradation Pathways

Understanding how the molecule degrades (in the environment or in vivo) is crucial for waste management and toxicology.[1]

Caption: Primary degradation pathways. N-dealkylation releases the free secondary amine and benzaldehyde.[1]

References

-

PubChem Database. 3,3-Dimethyl-1-(phenylmethyl)piperidine (Compound Summary). National Library of Medicine.[1] [Link][1]

-

European Chemicals Agency (ECHA). Information on Chemicals - Benzylpiperidine Derivatives.[1] (General Safety Data for Piperidine Class). [Link][1]

-

AB Chem Inc. Product Catalog: 1-Benzyl-3,3-dimethylpiperidine (CAS 125943-36-4).[1][2][Link][1]

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzylpiperidine Sigma Ligands. (Contextual reference for pharmacological bioactivity/hazards). [Link]

The Evolution of Substituted Phenylmethylpiperidine Scaffolds: A Technical Guide

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists Focus: History, Synthesis, SAR, and Pharmacology of Methylphenidate and Analogues

Executive Summary: The Phenidate Scaffold

The substituted phenylmethylpiperidine class—chemically defined as phenyl(piperidin-2-yl)acetic acid esters —represents a cornerstone in the pharmacotherapy of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Unlike phenethylamine stimulants (e.g., amphetamine) that primarily act as substrate-type releasers, these compounds function as pure uptake inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.

This guide deconstructs the development of this scaffold, from Leandro Panizzon’s 1944 discovery of methylphenidate (MPH) to modern enantioselective syntheses and novel research chemicals (NPS). It provides actionable protocols for synthesis and assay validation, grounded in rigorous structure-activity relationship (SAR) data.

Historical Genesis: The Ciba Era

The discovery of methylphenidate is a case study in serendipity coupled with rigorous derivatization.

-

1944: Leandro Panizzon, a chemist at Ciba (Basel, Switzerland), synthesized the compound while exploring analogues of phenylisopropylamines.

-

The "Rita" Bioassay: Panizzon and his wife, Marguerite (nicknamed "Rita"), self-administered the compound.[1] Rita reported a marked improvement in her tennis game, citing reduced fatigue and heightened focus. This anecdotal efficacy led to the trade name Ritalin .[1]

-

1954: Ciba introduced Ritalin commercially.

-

The Isomer Challenge: The original synthesis produced a mixture of four isomers (d/l-erythro and d/l-threo). Early pharmacological profiling revealed that the erythro isomers contributed to hypertensive side effects without significant psychostimulation. This necessitated the development of isolation protocols to market the threo racemate, and eventually, the pure d-threo enantiomer (dexmethylphenidate).

Synthetic Evolution: Methodologies

The synthesis of the phenidate scaffold has evolved from non-selective reduction to highly specific catalytic asymmetric insertions.

The Classic Panizzon Route (Industrial Standard)

The original route relies on the condensation of phenylacetonitrile with 2-chloropyridine, followed by reduction.

-

Condensation: Phenylacetonitrile is deprotonated (NaNH2) and reacted with 2-chloropyridine to form

-phenyl- -

Hydrolysis: The nitrile is hydrolyzed to the amide.

-

Hydrogenation: The pyridine ring is reduced to a piperidine ring using PtO2/H2. This step yields a mixture of diastereomers (approx. 4:1 erythro:threo).

-

Epimerization: The erythro isomer is thermodynamically less stable; treatment with KOH allows equilibration to the preferred threo isomer.

Modern Enantioselective Carbenoid Insertion

For drug development requiring high enantiopurity (e.g., Focalin), the Davies method utilizing rhodium carbenoids is superior. This method avoids the wasteful separation of isomers.

-

Reagents: Phenyldiazoacetate + N-protected piperidine.

-

Catalyst: Dirhodium tetraprolinate (Rh2(S-DOSP)4).

-

Mechanism: C-H insertion at the 2-position of the piperidine ring.

Visualization of Synthetic Workflows

Figure 1: Comparison of the classical Panizzon industrial synthesis (top) and the modern Rh-catalyzed enantioselective route (bottom).

Structure-Activity Relationships (SAR)

Understanding the SAR of the phenidate scaffold is critical for designing novel ligands with improved pharmacokinetic profiles or selectivity.

The Pharmacophore

The core pharmacophore requires a specific spatial arrangement of the aromatic ring and the basic nitrogen.

| Structural Domain | Modification | Effect on DAT Affinity | Causality/Mechanism |

| Stereochemistry | d-threo (2R,2'R) | High Potency | Optimal fit in DAT S1 binding pocket. |

| l-threo (2S,2'S) | Low Potency | Steric clash; rapidly metabolized. | |

| erythro isomers | Inactive/Pressor | Conformational mismatch; peripheral NET activity. | |

| Phenyl Ring | 3,4-Dichloro (3,4-CTMP) | 7x Potency Increase | Lipophilicity/Halogen bond enhances binding. |

| 4-Methyl | Moderate Increase | Slight lipophilic gain. | |

| Naphthyl (HDMP-28) | High Potency | Extended aromatic interaction (pi-stacking). | |

| Piperidine Nitrogen | N-Methylation | Drastic Loss | Unlike amphetamines, N-Me causes steric hindrance at DAT. |

| N-Benzyl | Loss of Activity | Excessive bulk prevents pocket entry. | |

| Ester Group | Ethyl (Ethylphenidate) | Retained/Slight Loss | More selective for DAT over NET. |

| Isopropyl (IPH) | Retained Activity | Increased lipophilicity; longer duration. | |

| Carboxylic Acid | Inactive | Zwitterion cannot cross BBB; no receptor affinity. |

SAR Logic Diagram

Figure 2: Strategic modification points on the MPH scaffold. Green indicates potency gain, Red indicates loss, Yellow indicates modulation.

Experimental Protocols

These protocols are designed for research validation. Safety Note: Methylphenidate is a controlled substance (Schedule II in US).[2][3] All synthesis must comply with local DEA/regulatory authorizations.

Protocol A: Resolution of d-threo-Methylphenidate (Tartrate Method)

This protocol separates the active d-threo isomer from the racemate using chiral resolution, a critical step in producing Focalin-grade material.

Materials:

- -threo-Methylphenidate free base (10.0 g)

-

(+)-Di-p-toluoyl-D-tartaric acid (DTTA) (1 eq)

-

Methanol (MeOH)

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of racemic MPH base in 50 mL of warm MeOH (45°C).

-

Addition: Add equimolar (+)-DTTA dissolved in 20 mL MeOH dropwise.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The d-threo-MPH-(+)-DTTA salt will crystallize preferentially.

-

Filtration: Filter the white crystals.

-

Recrystallization: Recrystallize from MeOH to achieve >98% enantiomeric excess (ee).

-

Basification: Suspend crystals in water, basify with 10% NaOH to pH 9, and extract with dichloromethane (DCM).

-

Validation: Verify optical rotation

(c=1, MeOH).

Protocol B: [3H]-WIN 35,428 Binding Assay (DAT Affinity)

To determine the affinity (

Reagents:

-

Source Tissue: Rat striatal membranes (rich in DAT).

-

Radioligand: [3H]-WIN 35,428 (highly selective DAT inhibitor).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

-

Preparation: Thaw striatal membranes and resuspend in binding buffer.

-

Incubation: In a 96-well plate, combine:

-

25

L [3H]-WIN 35,428 (final conc. 2 nM). -

25

L Test Compound (concentration range -

150

L Membrane suspension.

-

-

Equilibrium: Incubate at 4°C for 2 hours (equilibrium binding).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Calculate

using non-linear regression; convert to

References

-

Panizzon, L. (1944).[2][3][4] La preparazione di piridil- e piperidil-arilacetonitrili e di alcuni prodotti di trasformazione (Parte I). Helvetica Chimica Acta, 27(1), 1748–1756. Link

-

Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 39(6), 1201–1209. Link

-

Misra, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7221–7238. Link

-

Markowitz, J. S., et al. (2003).[5] Pharmacokinetics of methylphenidate in humans: Single-dose comparison of the d- and l-threo-enantiomers. Pharmaceutical Research, 20, 266–271.

-

Davies, H. M. L., et al. (1999). Catalytic Asymmetric Synthesis of Diarylacetates and 2-Aryl-2-heteroarylacetates. Organic Letters, 1(2), 233-236. Link

-

Schweri, M. M., et al. (2002). [3H]WIN 35,428 binding to the dopamine transporter.[3] Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535.

Author's Note: The term "phenylmethylpiperidine" in older literature may occasionally refer to benzylpiperidines or 2-benzhydrylpiperidines (e.g., desoxypipradrol).[6] However, in the context of therapeutic stimulants and drug development, the methylphenidate scaffold described above is the definitive interpretation.

Sources

potential therapeutic targets for 3,3-Dimethyl-1-(phenylmethyl)piperidine

Therapeutic Potential of the 3,3-Dimethyl-1-(phenylmethyl)piperidine Scaffold

Executive Summary

3,3-Dimethyl-1-(phenylmethyl)piperidine (also known as 1-benzyl-3,3-dimethylpiperidine ) represents a privileged pharmacophore in the design of selective Sigma-1 Receptor (S1R) ligands. Unlike its un-substituted benzylpiperidine analogs—which often display promiscuous binding to Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO)—the introduction of a gem-dimethyl group at the C3 position imposes specific steric constraints. These constraints drastically enhance selectivity for the Sigma-1 receptor subtype while reducing off-target affinity for cholinergic and monoaminergic transporters.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its role as a lead structure for neuroprotective agents (Alzheimer’s, neuropathic pain) and its potential in oncology. It details the molecular mechanism of action at the mitochondrial-associated endoplasmic reticulum membrane (MAM), provides validated synthesis protocols, and outlines the structure-activity relationships (SAR) necessary for optimizing this ligand.

Molecular Architecture & Pharmacophore Analysis

The molecule consists of a piperidine ring distorted by a gem-dimethyl substitution at the C3 position and N-alkylated with a benzyl group.

-

Lipophilicity (cLogP ~ 3.0 - 3.5): The benzyl group provides the necessary hydrophobic bulk to interact with the primary hydrophobic pocket of the S1R.

-

Steric Occlusion (Gem-Dimethyl Effect): The 3,3-dimethyl group locks the piperidine ring into a specific conformation. This steric bulk is critical for:

-

Selectivity: It clashes with the narrow gorge of AChE, reducing the cholinergic side effects typical of other benzylpiperidines (e.g., Donepezil).

-

Metabolic Stability: It blocks oxidative metabolism at the susceptible C3 position.

-

Sigma-1 vs. Sigma-2 Discrimination: It favors binding to the S1R chaperone pocket over the S2R (PGRMC1 complex).

-

Structural Visualization

Figure 1: Pharmacophore decomposition of 3,3-Dimethyl-1-(phenylmethyl)piperidine highlighting the functional role of each moiety.

Primary Therapeutic Target: Sigma-1 Receptor (S1R)

The 3,3-dimethyl-1-(phenylmethyl)piperidine scaffold acts as a high-affinity ligand for the Sigma-1 Receptor , a chaperone protein located at the Mitochondria-Associated Membrane (MAM).

Mechanism of Action

Upon binding, S1R ligands modulate the inter-organelle signaling between the ER and mitochondria.

-

Chaperone Activation: In the resting state, S1R is bound to BiP (GRP78). Ligand binding causes dissociation from BiP.

-

Calcium Regulation: Activated S1R chaperones the IP3 Receptor (IP3R), stabilizing Ca²⁺ flux from the ER to mitochondria.

-

Therapeutic Outcome: Proper Ca²⁺ transfer enhances ATP production (Krebs cycle) and prevents mitochondrial permeability transition pore (mPTP) opening, thereby inhibiting apoptosis.

-

-

Neuroprotection: This pathway is critical in preventing excitotoxicity and oxidative stress in neurodegenerative models (Alzheimer's, Parkinson's).

Signaling Pathway Diagram

Figure 2: Mechanism of Action at the Mitochondria-Associated Membrane (MAM).

Secondary Targets & Selectivity Profiling

While the scaffold is optimized for S1R, drug developers must profile for off-target interactions common to benzylpiperidines.

| Target | Affinity Prediction | Clinical Implication |

| Sigma-2 Receptor (S2R) | Moderate/Low | The 3,3-dimethyl group reduces affinity compared to planar analogs. High S1R/S2R selectivity is desirable to avoid cytotoxicity associated with S2R activation. |

| Acetylcholinesterase (AChE) | Low | Unlike Donepezil, the gem-dimethyl group creates steric hindrance, preventing deep penetration into the AChE catalytic gorge. |

| NMDA Receptor | Negligible | Lacks the specific phenylethanolamine motif required for high-affinity NMDA antagonism (e.g., Ifenprodil). |

| hERG Channel | Risk | Benzylpiperidines carry a risk of QT prolongation. Early hERG screening is mandatory for this scaffold. |

Experimental Protocols

A. Synthesis of 3,3-Dimethyl-1-(phenylmethyl)piperidine

Rationale: Reductive amination is preferred over direct alkylation to minimize over-alkylation byproducts.

-

Starting Materials: 3,3-Dimethylpiperidine (CAS: 1193-12-0) and Benzaldehyde.

-

Reaction:

-

Dissolve 3,3-dimethylpiperidine (1.0 eq) in Dichloroethane (DCE).

-

Add Benzaldehyde (1.1 eq) and Acetic Acid (cat.). Stir for 30 min.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C.

-

Stir at room temperature for 12 hours under Nitrogen.

-

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: ¹H NMR should show a singlet for the benzyl CH₂ (~3.5 ppm) and a singlet for the gem-dimethyl group (~0.9 ppm).

B. Radioligand Binding Assay (Sigma-1)

Rationale: Validates affinity (Ki) using the gold-standard radioligand.

-

Tissue Source: Guinea pig brain membranes (high S1R density).

-

Radioligand: (+)-[³H]Pentazocine (specific S1R agonist).

-

Nonspecific Binding: Determine using 10 µM Haloperidol.

-

Incubation: 120 min at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

-

Filtration: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Calculate Ki from IC50 using the Cheng-Prusoff equation.

-

Target Criteria: Ki < 50 nM indicates a potent lead.

-

Therapeutic Applications & Future Directions

-

Neuropathic Pain: S1R antagonists block pain hypersensitivity (allodynia). This scaffold can be derivatized to act as an antagonist by extending the N-benzyl chain to include electron-withdrawing groups (e.g., 4-fluorobenzyl).

-

Alzheimer’s Disease: As an S1R agonist, the molecule promotes neuroplasticity. It can be used as part of a Multi-Target Directed Ligand (MTDL) strategy, where the benzyl group is modified to regain some AChE inhibitory activity while retaining S1R neuroprotection.

-

Oncology: S1R ligands are often internalized by cancer cells. This scaffold can serve as a "warhead carrier" to deliver cytotoxic agents specifically to tumors overexpressing Sigma receptors (e.g., MCF-7 breast cancer cells).

References

-

Berardi, F., et al. (2009).[1][2] "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review." Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.[2][3] Link

-

Ferorelli, S., et al. (2011).[4][5] "Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 19(24), 7612-7622.[4][5] Link

-

Hayashi, T., & Su, T.P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610. Link

-

Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential."[3] Psychopharmacology, 174(3), 301-319. Link

Sources

- 1. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as ...: Ingenta Connect [ingentaconnect.com]

- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

step-by-step preparation of N-benzyl-3,3-dimethylpiperidine

Application Note: Strategic Preparation of N-Benzyl-3,3-dimethylpiperidine

Executive Summary

This guide details the preparation of

We present two validated pathways:

-

Pathway A (De Novo Cyclization): A robust, scalable route starting from acyclic precursors, utilizing the Thorpe-Ingold effect to drive ring formation.

-

Pathway B (Direct Alkylation): A rapid, convergent method for medicinal chemistry applications using commercially available 3,3-dimethylpiperidine.

Strategic Pathway Analysis

The choice of pathway depends on the availability of the piperidine core and the scale of synthesis.

Pathway A: The "Builder's" Route (Imide Reduction)

-

Mechanism: Condensation of 3,3-dimethylglutaric anhydride with benzylamine followed by global reduction.[1]

-

Expert Insight: The gem-dimethyl group significantly accelerates the cyclization step (Step 1) due to the Thorpe-Ingold effect (angle compression), making the formation of the glutarimide intermediate highly favorable compared to unsubstituted analogs.

-

Scalability: High.[1] Avoids expensive heterocyclic starting materials.

Pathway B: The "User's" Route (Direct Alkylation)

-

Mechanism: Nucleophilic substitution (

) of benzyl bromide by 3,3-dimethylpiperidine.[1] -

Expert Insight: While faster, this route relies on the availability of 3,3-dimethylpiperidine (CAS 1193-12-0), which can be costly or subject to supply chain interruptions.[1]

-

Scalability: Low to Medium. Best for library generation.

Visual Workflow (DOT Diagram)

Caption: Dual-pathway strategy for the synthesis of N-benzyl-3,3-dimethylpiperidine highlighting the convergence of de novo cyclization and direct alkylation.

Detailed Protocols

Pathway A: De Novo Cyclization (Recommended for Scale-Up)[1]

Step 1: Synthesis of N-Benzyl-3,3-dimethylglutarimide

-

Reagents: 3,3-Dimethylglutaric anhydride (1.0 equiv), Benzylamine (1.05 equiv), Toluene (10 vol).

-

Equipment: Dean-Stark apparatus.

-

Charge: To a reaction flask equipped with a Dean-Stark trap and reflux condenser, add 3,3-dimethylglutaric anhydride dissolved in toluene.

-

Addition: Add benzylamine dropwise at room temperature. An exotherm may be observed as the amic acid intermediate forms.

-

Cyclization: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the trap.

-

Mechanistic Note: The reaction proceeds via an open-chain amic acid which then undergoes thermal dehydration to close the ring. The gem-dimethyl group at C3 pre-organizes the conformation, accelerating this closure.

-

-

Completion: Continue reflux until the theoretical amount of water is collected (approx. 3-5 hours).

-

Workup: Cool to RT. Wash with 1N HCl (to remove excess amine), saturated NaHCO

, and brine. Dry over Na -

Yield: Expect 85-95% of a white crystalline solid.

Step 2: Reduction to N-Benzyl-3,3-dimethylpiperidine [1]

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 2.5 equiv), Anhydrous THF. -

Safety Critical: LiAlH

is pyrophoric.[1] Ensure inert atmosphere (N

-

Preparation: Suspend LiAlH

pellets/powder in anhydrous THF at 0°C under nitrogen. -

Addition: Dissolve the glutarimide from Step 1 in THF and add dropwise to the hydride suspension.

-

Caution: Gas evolution (H

) will occur. Control addition rate to maintain a gentle reflux.

-

-

Reduction: Once addition is complete, warm to reflux (66°C) for 6-12 hours. The carbonyls are reduced to methylenes.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amine.[2]

-

Purification: Distillation or column chromatography (Hexane/EtOAc).

Pathway B: Direct Alkylation (Recommended for High-Throughput)[1]

-

Reagents: 3,3-Dimethylpiperidine (1.0 equiv), Benzyl bromide (1.1 equiv), K

CO

-

Mix: Combine 3,3-dimethylpiperidine and K

CO -

Alkylate: Add benzyl bromide dropwise.

-

Heat: Stir at 60°C for 4 hours.

-

Control: Do not overheat to avoid quaternization (formation of the dibenzyl ammonium salt), although the steric bulk of the gem-dimethyl group provides some protection against over-alkylation.

-

-

Workup: Filter off solids. Concentrate solvent.[2] Partition between water and DCM. Dry and concentrate.

Data Summary & Troubleshooting

Table 1: Process Parameters & Specifications

| Parameter | Pathway A (Cyclization) | Pathway B (Alkylation) |

| Starting Material Cost | Low (Commodity Anhydride) | High (Specialty Amine) |

| Step Count | 2 | 1 |

| Atom Economy | Good (Water is only byproduct) | Moderate (HBr waste) |

| Key Impurity | Unreduced Hydroxylactam | Quaternary Ammonium Salt |

| Typical Yield | 75-85% (Overall) | 85-90% |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Step 1 (Path A): Reaction slow/incomplete. | Water not removing efficiently. | Ensure Dean-Stark is functioning; wrap column with insulation.[1] |

| Step 2 (Path A): Product contains C=O peak in IR/NMR. | Incomplete reduction. | Increase LiAlH |

| Path B: Dialkylation observed. | Excess Benzyl Bromide. | Reduce BnBr to 0.95 equiv or use slow addition at lower temp. |

References

-

Thorpe-Ingold Effect in Glutarimides

- Jung, M. E.; Piettre, S. R. Journal of Organic Chemistry1988, 53, 4148.

- Mechanistic insight into how gem-dimethyl groups acceler

-

Reduction of Imides with LiAlH4

- Brown, H. C.; Choi, Y. M. Journal of the American Chemical Society1982, 104, 3718.

-

Standard protocols for high-yield reduction of cyclic imides to amines.[1]

-

Synthesis of 3,3-Dimethylpiperidine Derivatives

- Patent CN104478802A. Process for synthesizing 3,3-pentamethylene glutarimide.

-

Industrial context for glutarimide synthesis relevant to gem-substituted piperidines.[1]

-

General Benzylation Protocols

- Organic Syntheses, Coll. Vol. 10, p.204 (2004).

- Standard procedures for N-alkyl

Sources

reductive amination protocols for 3,3-dimethylpiperidine derivatives

Executive Summary

3,3-dimethylpiperidine is a high-value pharmacophore in medicinal chemistry, often employed to modulate metabolic stability (by blocking CYP450 oxidation at the C3 position) and restrict conformational flexibility. However, the gem-dimethyl group at the C3 position introduces significant steric hindrance adjacent to the nucleophilic nitrogen. This steric bulk destabilizes the intermediate hemiaminal and retards iminium ion formation, rendering standard reductive amination protocols sluggish or low-yielding.

This Application Note details two field-proven protocols to overcome these steric constraints. Protocol A utilizes Sodium Triacetoxyborohydride (STAB) for reactive aldehydes, while Protocol B employs Titanium(IV) Isopropoxide (

The Steric Challenge: Mechanistic Insight

In a standard reductive amination, the secondary amine (3,3-dimethylpiperidine) must attack the carbonyl carbon to form a hemiaminal, which then dehydrates to form an iminium ion. The reducing agent then delivers a hydride to this iminium species.

For 3,3-dimethylpiperidine, the Thorpe-Ingold effect (angle compression) and direct steric clash from the C3 methyls impede the initial nucleophilic attack and the planarization required for iminium formation.

Key Insight: The rate-limiting step for this specific substrate is often the formation of the iminium ion, not the reduction. Therefore, simply adding a stronger reducing agent often fails; one must instead drive the dehydration equilibrium.

Figure 1: Mechanistic pathway highlighting the iminium formation bottleneck caused by steric hindrance at the C3 position.[1]

Protocol A: The "Workhorse" Method (STAB)

Best for: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Rationale: STAB is a mild hydride donor that reduces iminium ions much faster than it reduces aldehydes. This selectivity allows for "one-pot" procedures without pre-forming the imine. However, for 3,3-dimethylpiperidine, we utilize 1,2-Dichloroethane (DCE) as the solvent rather than Methanol (MeOH) to minimize solvent competition, although MeOH can be added as a co-solvent to accelerate iminium formation if solubility is an issue.

Experimental Procedure:

-

Stoichiometry:

-

Aldehyde: 1.0 equiv.[2]

-

3,3-dimethylpiperidine (HCl salt or free base): 1.1 – 1.2 equiv.

-

STAB: 1.4 – 1.6 equiv.

-

Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalyzing iminium formation).

-

Solvent: DCE (0.1 M – 0.2 M concentration).

-

-

Step-by-Step:

-

Step 1: Charge a reaction vial with the aldehyde and 3,3-dimethylpiperidine in DCE.

-

Step 2: Add Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.

-

Step 3: Add STAB in one portion. Note: Mild effervescence may occur.

-

Step 4: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

-

Checkpoint: If the aldehyde is consumed but the intermediate iminium/hemiaminal persists, heat to 40°C.

-

-

Step 5 (Quench): Add saturated aqueous

. Stir vigorously for 15 minutes to quench residual boron species. -

Step 6: Extract with DCM (x3), dry over

, and concentrate.

-

Protocol B: The "Lewis Acid" Method (Titanium Mediated)

Best for: Ketones, sterically hindered aldehydes, or electron-deficient anilines.

Reagent: Titanium(IV) Isopropoxide (

Rationale: When the steric bulk of 3,3-dimethylpiperidine prevents spontaneous dehydration,

Experimental Procedure:

-

Stoichiometry:

-

Ketone/Aldehyde: 1.0 equiv.[2]

-

3,3-dimethylpiperidine: 1.2 equiv.

- : 1.5 – 2.0 equiv (Neat or in THF).

- : 2.0 equiv (Added after complexation).

-

Solvent: THF or neat (if reagents are liquid).

-

-

Step-by-Step:

-

Step 1 (Complexation): In a dry flask under

, combine the ketone and 3,3-dimethylpiperidine. -

Step 2: Add

via syringe. The solution often turns yellow/orange. -

Step 3: Stir neat or in minimal THF at RT for 6–12 hours.

-

Expert Tip: For extremely hindered ketones, microwave irradiation at 60–80°C for 1 hour can replace the overnight stir.

-

-

Step 4 (Reduction): Dilute with dry MeOH (Caution: Exothermic) or EtOH.

-

Step 5: Cool to 0°C and add

carefully in portions. Stir for 2 hours while warming to RT. -

Step 6 (Workup - Critical): The reaction will contain titanium salts that form a gelatinous emulsion with water.

-

Method: Add 1N NaOH or aqueous

to precipitate

-

-

Step 7: Concentrate the filtrate to obtain the crude amine.

-

Comparative Data & Selection Guide

The following table summarizes the operational windows for selecting the correct protocol.

| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) |

| Primary Utility | Aldehydes, Unhindered Ketones | Hindered Ketones, Unreactive Amines |

| Mechanism | Acid-catalyzed iminium reduction | Lewis-acid forced dehydration |

| Water Tolerance | Moderate | Low (Ti reacts with water) |

| Reaction Time | 2 - 16 Hours | 12 - 24 Hours (Total) |

| Side Reactions | Reduction of aldehyde to alcohol (rare) | Reduction of ketone (if added too early) |

| Workup Difficulty | Low (Bicarbonate wash) | High (Titanium emulsion) |

Troubleshooting & Decision Tree

Use this logic flow to determine the optimal path for your specific 3,3-dimethylpiperidine derivative.

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile reactivity.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]

-

Ferorelli, S. , et al. (2011).[10][11] Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-7622.[10][11] [Link][10][11]

Sources

- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

reagents and catalysts for synthesizing 1-benzyl-3,3-dimethylpiperidine

The synthesis of 1-benzyl-3,3-dimethylpiperidine represents a classic challenge in medicinal chemistry: the selective functionalization of a sterically hindered secondary amine. This structural motif is highly valued in drug discovery, serving as a critical pharmacophore in the development of [1] and high-affinity [2].

Because the gem-dimethyl group at the C3 position creates significant steric bulk near the nucleophilic nitrogen, standard functionalization protocols often suffer from sluggish kinetics or incomplete conversions. As an Application Scientist, navigating this steric environment requires a deep understanding of reaction causality, reagent selection, and in-process validation.

This guide provides an authoritative, self-validating framework for synthesizing 1-benzyl-3,3-dimethylpiperidine via the two most robust pathways: Direct N-Alkylation and Reductive Amination .

Mechanistic Overview & Causality

To successfully synthesize 1-benzyl-3,3-dimethylpiperidine, one must choose a pathway that either overcomes or bypasses the steric hindrance of the 3,3-dimethyl moiety.

Pathway 1: Direct N-Alkylation (Nucleophilic Substitution)

This pathway relies on the S_N2 nucleophilic attack of the 3,3-dimethylpiperidine nitrogen onto the electrophilic benzylic carbon of benzyl bromide.

-

The Causality of Base Selection: The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate the unreacted piperidine, rendering it non-nucleophilic and halting the reaction. A heterogeneous base like Potassium Carbonate (K₂CO₃) is utilized because it acts as a highly efficient, insoluble acid scavenger that drives the reaction forward without promoting unwanted side reactions (such as E2 elimination).

-

Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) are chosen because they solvate the nucleophile effectively while leaving the nitrogen lone pair exposed for the S_N2 trajectory.

Pathway 2: Reductive Amination

This pathway involves the condensation of 3,3-dimethylpiperidine with benzaldehyde to form an iminium ion, followed by in situ reduction.

-

The Causality of Reductant Selection: The steric bulk at C3 slows down the initial imine/iminium formation. If a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) is used, it will prematurely reduce the benzaldehyde to benzyl alcohol before the iminium ion can form. Therefore, [3] is the reagent of choice. Its electron-withdrawing acetate groups reduce its nucleophilicity, making it mild enough to tolerate aldehydes while selectively reducing the more electrophilic protonated iminium intermediate.

Reagents and Catalysts Selection Guide

The following table summarizes the quantitative and qualitative data for both synthetic strategies to aid in workflow selection.

| Parameter | Direct N-Alkylation | Reductive Amination |

| Primary Reagents | Benzyl bromide, 3,3-Dimethylpiperidine | Benzaldehyde, 3,3-Dimethylpiperidine |

| Catalyst / Additive | K₂CO₃ (Acid Scavenger, 2.0 eq) | Glacial Acetic Acid (Acid Catalyst, 1.0 eq) |

| Optimal Reductant | N/A | NaBH(OAc)₃ (1.5 eq) |

| Optimal Solvent | Acetonitrile (MeCN) or THF | 1,2-Dichloroethane (DCE) or DCM |

| Reaction Temperature | 25°C to 60°C | 0°C to 25°C |

| Yield Expectation | 75 - 85% | 85 - 95% |

| Primary Byproducts | Trace quaternized salts, KBr (solid) | Benzyl alcohol (trace), Acetate salts |

| Steric Tolerance | Moderate (Requires precise S_N2 trajectory) | High (Iminium intermediate is planar) |

Experimental Protocols: Self-Validating Workflows

Protocol A: Direct N-Alkylation via Benzyl Bromide

Objective: Synthesize 1-benzyl-3,3-dimethylpiperidine via S_N2 substitution.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylpiperidine (1.0 eq, 10 mmol) in anhydrous Acetonitrile (0.2 M, 50 mL).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol) to the solution. Causality Note: Finely powdering the K₂CO₃ increases the surface area for solid-liquid phase HBr scavenging.

-

Electrophile Introduction: Cool the mixture to 0°C using an ice bath. Add Benzyl bromide (1.1 eq, 11 mmol) dropwise over 10 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C for 4–6 hours.

-

In-Process Control (Self-Validation): The formation of a dense white precipitate (KBr) serves as a visual indicator of reaction progression. Monitor via TLC (Hexane/EtOAc 8:2, UV visualization). The disappearance of the benzyl bromide spot confirms completion.

-

Workup: Cool to room temperature, filter the mixture through a Celite pad to remove KBr and excess K₂CO₃, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in EtOAc and wash with 1M NaOH (to ensure complete free-basing), followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if trace over-alkylation is detected.

Direct N-alkylation workflow highlighting the SN2 transition state and acid scavenging.

Protocol B: Reductive Amination via Benzaldehyde (Recommended for High Yield)

Objective: Synthesize 1-benzyl-3,3-dimethylpiperidine utilizing a mild hydride donor.

Step-by-Step Methodology:

-

Imine Condensation: In a dry flask under inert atmosphere (N₂), dissolve 3,3-dimethylpiperidine (1.0 eq, 10 mmol) and Benzaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL).

-

Catalysis: Add Glacial Acetic Acid (1.0 eq, 10 mmol) to the mixture. Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the sterically hindered condensation forward to form the iminium ion.

-

Equilibration: Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.

-

Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol), in small portions over 15 minutes to prevent sudden temperature spikes. Stir at room temperature for 12–16 hours.

-

In-Process Control (Self-Validation): Quench a 0.1 mL reaction aliquot with saturated aqueous NaHCO₃, extract with EtOAc, and spot on TLC (Hexane/EtOAc 7:3). Stain with Dragendorff's reagent. A new, higher-Rf tertiary amine spot with the disappearance of the secondary amine indicates success.

-

Quenching & Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent. The product is typically pure enough for downstream synthesis without column chromatography.

-

Analytical Validation: Confirm structure via ¹H NMR. The signature benzylic protons (Ar-CH₂-N) will appear as a distinct singlet around 3.4–3.6 ppm, while the gem-dimethyl group will present as a sharp 6H singlet near 0.9–1.0 ppm.

Workflow of the reductive amination pathway to synthesize 1-benzyl-3,3-dimethylpiperidine.

References

- Title: EP1204659B1 - Serotonergic benzofurans Source: Google Patents URL

-

Title: 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors Source: Molecules (MDPI) / PubMed Central URL: [Link]

- Title: US11072619B2 - Pyrazole[1,5-a] pyrimidine derivatives as kinase JAK inhibitors Source: Google Patents URL

in vitro assay protocols for 3,3-Dimethyl-1-(phenylmethyl)piperidine

Application Note: Pharmacological Profiling & In Vitro Characterization of 3,3-Dimethyl-1-(phenylmethyl)piperidine

Part 1: Executive Summary & Compound Rationale

3,3-Dimethyl-1-(phenylmethyl)piperidine represents a privileged lipophilic amine scaffold often utilized in Central Nervous System (CNS) drug discovery.[1] Structurally, it features a piperidine core with a gem-dimethyl substitution at the C3 position and an N-benzyl group (phenylmethyl).[1]

Scientific Rationale for Assay Selection:

-

Sigma-1 Receptor (σ1R) Affinity: The N-benzylpiperidine moiety is a classic pharmacophore for σ1R ligands (e.g., Donepezil, Haloperidol).[1] The 3,3-dimethyl steric bulk is often employed to restrict conformational flexibility, potentially enhancing selectivity over Sigma-2 or muscarinic receptors.[1]

-

Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidines bind to the catalytic anionic site (CAS) of AChE.[1] This scaffold is structurally homologous to the AChE inhibitor Donepezil, necessitating inhibitory screening.[1]

-

Metabolic Stability: The N-benzyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1] Assessing metabolic stability is critical for validating this compound as a viable lead.[1]

Part 2: Safety, Handling & Solubility

Safety Warning: Treat as a potent CNS-active agent. Use a chemical fume hood and standard PPE (nitrile gloves, lab coat, safety glasses).[1]

-

Physical State: Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt).[1]

-

Solubility:

-

Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

Part 3: Protocol 1 - Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: Determine the binding affinity (

Materials

-

Source Tissue: Rat brain (minus cerebellum) or CHO cells overexpressing hσ1R.[1]

-

Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol).[1]

-

Non-specific Binder: Haloperidol (10 µM final concentration).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow

-

Membrane Preparation:

-

Incubation Setup (96-well plate):

-

Equilibration: Incubate for 120 minutes at 37°C (equilibrium is slower for lipophilic piperidines).

-

Termination:

-

Detection:

-

Add liquid scintillation cocktail.

-

Count radioactivity (CPM) using a Beta Counter.[1]

-

Data Analysis

Calculate specific binding:

Figure 1: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Part 4: Protocol 2 - Acetylcholinesterase (AChE) Inhibition Screen

Objective: Assess if the N-benzylpiperidine moiety acts as a functional inhibitor of AChE using the modified Ellman’s method.

Materials

-

Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE.[1]

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent).[1]

-

Buffer: 100 mM Phosphate Buffer (pH 8.0).

Experimental Workflow

-

Plate Setup: Use a clear 96-well microplate.

-

Reagent Addition:

-

Pre-Incubation: Incubate enzyme and compound for 10 minutes at 25°C to allow binding to the catalytic site.

-

Reaction Start: Add 20 µL Acetylthiocholine (Substrate) to all wells.

-

Kinetic Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

Data Analysis

Calculate the velocity (

Expert Insight: 3,3-Dimethyl substitution may introduce steric hindrance.[1] If

Part 5: Protocol 3 - In Vitro Metabolic Stability (Microsomal)

Objective: Evaluate the liability of the N-benzyl group to oxidative dealkylation.

Materials

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

Experimental Workflow

-

Pre-incubation: Mix Microsomes + Buffer + Test Compound (1 µM) at 37°C for 5 min.

-

Initiation: Add NADPH cofactor to start the reaction.[1]

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately dispense into 150 µL Stop Solution.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion

.[1]

Metabolite ID Note: Watch for a mass shift of -90 Da (Loss of benzyl group) or +16 Da (Hydroxylation of the phenyl ring).[1]

Figure 2: Microsomal Stability Assay Workflow.

Part 6: Summary of Expected Results

| Assay | Parameter | Expected Outcome / Interpretation |

| Sigma-1 Binding | High Affinity ( | |

| AChE Inhibition | Moderate to Weak ( | |

| Metabolic Stability | Moderate.[1] N-debenzylation is the primary clearance pathway.[1] |

References

-

Sigma Receptor Protocols: Ganapathy, M. E., et al. (1999).[1] Pharmacology and expression of sigma-1 receptors. Journal of Pharmacology and Experimental Therapeutics, 289(1), 251-260.[1] Link

-

AChE Assay (Ellman): Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[1] Link

-

Microsomal Stability: Di, L., & Kerns, E. H. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter 23: Metabolic Stability). Link

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

Sources

Advanced Solvent Selection & Process Protocols for 3,3-Dimethyl-1-(phenylmethyl)piperidine

Topic: solvent selection for 3,3-Dimethyl-1-(phenylmethyl)piperidine reactions Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note provides a comprehensive technical guide on the solvent engineering required for the synthesis, purification, and transformation of 3,3-Dimethyl-1-(phenylmethyl)piperidine (also known as N-benzyl-3,3-dimethylpiperidine).[1]

The presence of the gem-dimethyl group at the C3 position introduces specific steric and lipophilic characteristics that differentiate this scaffold from simple piperidines. This guide moves beyond generic protocols, offering evidence-based solvent selection strategies that optimize reaction kinetics, minimize byproduct formation (such as over-alkylation or catalyst poisoning), and align with modern Green Chemistry principles (E-E-A-T).

Part 1: Physicochemical Profile & Solubility Thermodynamics

To select the correct solvent, one must first understand the solute. 3,3-Dimethyl-1-(phenylmethyl)piperidine exhibits a distinct "molecular personality" defined by two competing domains:

-

The Lipophilic Domain: The N-benzyl group and the gem-dimethyl moiety significantly increase the LogP (partition coefficient) compared to piperidine. This makes the molecule poorly soluble in water but highly soluble in non-polar and polar aprotic solvents.

-

The Basic Domain: The tertiary amine nitrogen remains a hydrogen bond acceptor and a Lewis base. However, the C3-dimethyl group introduces a proximal steric bulk that can subtly influence the nitrogen's accessibility, affecting solvation shells and reaction rates.

Solvent Screening Matrix

| Solvent Class | Representative Solvents | Interaction with Substrate | Suitability |

| Polar Protic | Methanol, Ethanol, Isopropanol | Solvates the amine lone pair (H-bonding); stabilizes ionic intermediates.[1] | High for Hydrogenation & Salt Formation. |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Dissolves the free base well; enhances nucleophilicity in alkylation reactions (dipolar aprotic effect). | High for Synthesis (Alkylation). |

| Non-Polar/Low Polarity | Toluene, DCM, Heptane | Excellent solubility for the free base; poor for salts. | Medium (Extraction/Workup only). |

| Green Alternatives | 2-MeTHF, Ethyl Acetate (EtOAc) | Good balance of lipophilicity and polarity; separates well from water.[1] | High (Process Chemistry). |

Part 2: Solvent Selection for Synthesis (N-Alkylation)

The Challenge: Kinetic Control vs. Solubility

The synthesis of 3,3-Dimethyl-1-(phenylmethyl)piperidine typically involves the alkylation of 3,3-dimethylpiperidine with benzyl chloride (or bromide).[1]

-

Reaction Type: SN2 Nucleophilic Substitution.

-

Critical Factor: The rate of SN2 reactions involving neutral nucleophiles (amines) reacting with neutral electrophiles (alkyl halides) to form charged intermediates (ammonium salts) is accelerated by polar aprotic solvents .

Recommended Solvent: Acetonitrile (MeCN)

Why: MeCN offers a high dielectric constant (

Protocol 1: Synthesis via Direct Alkylation

-

Reagents: 3,3-Dimethylpiperidine (1.0 eq), Benzyl Chloride (1.05 eq), K2CO3 (2.0 eq).

-

Solvent: Anhydrous Acetonitrile (0.1 M – 0.2 M concentration).

-

Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1] While slightly slower than MeCN, it allows for a direct aqueous workup without solvent exchange, as it is immiscible with water.

Step-by-Step Procedure (MeCN Route):